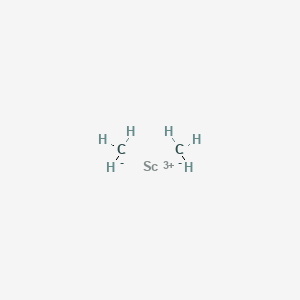
Carbanide;scandium(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;scandium(3+) is a compound that features a carbanion (a negatively charged carbon atom) bonded to a scandium ion in its +3 oxidation state
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;scandium(3+) typically involves the reaction of a carbanion precursor with a scandium salt. One common method is the reaction of a Grignard reagent (an organomagnesium compound) with scandium chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to stabilize the carbanion.
Industrial Production Methods
Industrial production of carbanide;scandium(3+) is less common due to the rarity and cost of scandium. when produced, it often involves the use of advanced techniques such as organometallic synthesis and the use of specialized equipment to handle the reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
Carbanide;scandium(3+) can undergo various types of chemical reactions, including:
Oxidation: The carbanion can be oxidized to form carbonyl compounds.
Reduction: The scandium ion can be reduced to lower oxidation states.
Substitution: The carbanion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halides and other electrophiles are common reagents.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Lower oxidation state scandium compounds.
Substitution: Various substituted organic compounds.
Applications De Recherche Scientifique
Carbanide;scandium(3+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Used in the production of high-strength materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of carbanide;scandium(3+) involves the interaction of the carbanion with various molecular targets. The carbanion acts as a nucleophile, attacking electrophilic centers in other molecules. The scandium ion can stabilize the carbanion and facilitate its reactivity. This dual functionality makes the compound useful in catalysis and other chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbanide;yttrium(3+): Similar in structure but with yttrium instead of scandium.
Carbanide;titanium(3+): Features titanium in the +3 oxidation state.
Carbanide;aluminum(3+): Contains aluminum in the +3 oxidation state.
Uniqueness
Carbanide;scandium(3+) is unique due to the specific properties of scandium, such as its smaller ionic radius and higher charge density compared to other similar elements. This results in different reactivity and stability profiles, making it particularly useful in certain catalytic applications and materials science.
Propriétés
Numéro CAS |
93383-04-1 |
|---|---|
Formule moléculaire |
C2H6Sc+ |
Poids moléculaire |
75.02 g/mol |
Nom IUPAC |
carbanide;scandium(3+) |
InChI |
InChI=1S/2CH3.Sc/h2*1H3;/q2*-1;+3 |
Clé InChI |
ABDOSCIUXFOAAJ-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].[Sc+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


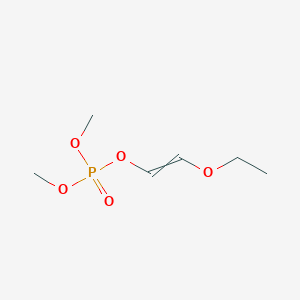


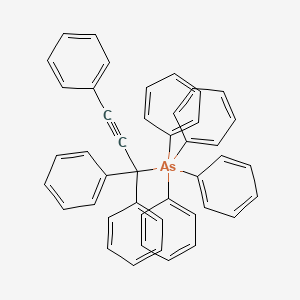
![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/structure/B14351517.png)
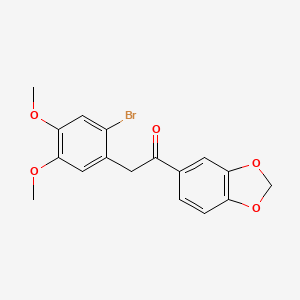
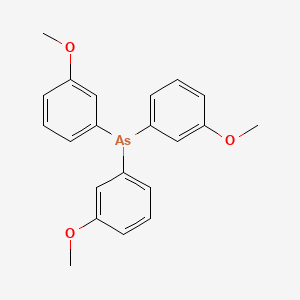
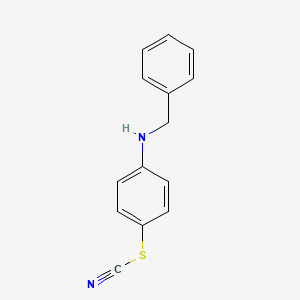
![2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide](/img/structure/B14351550.png)

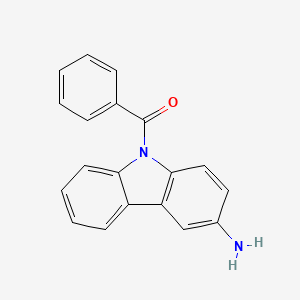
![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)
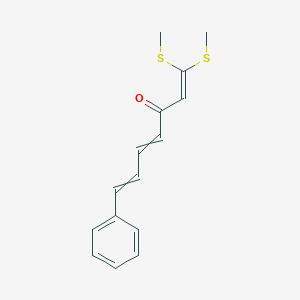
![1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B14351576.png)
